molecular formula C15H23BO4 B1468834 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol CAS No. 1248556-14-0

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol

Cat. No. B1468834
CAS RN: 1248556-14-0
M. Wt: 278.15 g/mol
InChI Key: PKSQHHMZOOBCCP-UHFFFAOYSA-N
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Description

The compound “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms . They are commonly used in organic synthesis, medicinal chemistry, and materials science .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves the reaction of a boron compound with a carbon-based compound . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a common boron compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol” includes a boron atom bonded to three oxygen atoms, forming a boronic acid group . The rest of the molecule consists of carbon and hydrogen atoms arranged in specific configurations .


Chemical Reactions Analysis

Boronic acid derivatives, such as “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol”, can participate in various chemical reactions. For instance, they can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Mechanisms and Chemical Processes

One significant area of research related to "1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol" involves understanding its chemical properties and reactions in various contexts. Studies have explored its role in mechanisms such as the cleavage of β-O-4 bonds in lignin, a process crucial for biofuel production and the broader utilization of lignin as a renewable resource. Yokoyama (2015) reviewed the acidolysis of lignin model compounds, highlighting different reaction mechanisms depending on the structure of the model compound used, suggesting the potential of this chemical in facilitating or influencing these mechanisms due to its unique boron-containing structure (Yokoyama, 2015).

Environmental Applications

The substance's structural affinity to phenoxy groups points towards its potential relevance in environmental science, particularly in the study of sorption behaviors of phenoxy herbicides. Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to various soils and materials, indicating that compounds with similar structural features could be studied for their environmental fate and behavior, including their potential for bioremediation or as environmental pollutants (Werner, Garratt, & Pigott, 2012).

Potential Biological Activities

The structure of "1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol" suggests it may share similar biological activities with other phenolic compounds. For instance, p-Coumaric acid and its conjugates, which share a phenolic structure, have shown a range of biological activities including antioxidant, anti-cancer, and anti-inflammatory effects. This suggests that the compound could potentially exhibit similar properties, warranting further investigation into its biological activities and applications (Pei, Ou, Huang, & Ou, 2016).

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-11(17)10-18-13-8-6-12(7-9-13)16-19-14(2,3)15(4,5)20-16/h6-9,11,17H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSQHHMZOOBCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol

Synthesis routes and methods

Procedure details

Into ethanol (5.3 mL), 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone (530 mg, 1.92 mmol) synthesized in Reference Example 4 (4a) was dissolved, to which sodium borohydride (94 mg, 2.50 mmol) was added at 0° C., followed by stirring at room temperature for 30 minutes. To this reaction liquid, water was added, followed by extraction with dichloromethane. The resulting organic layer was dried over sodium sulfate and filtered, and then concentrated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (hexane:ethyl acetate, 100:0-70:30, V/V) to give the desired title compound (483 mg, yield 91%).
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5.3 mL
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530 mg
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Example 4 ( 4a )
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94 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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